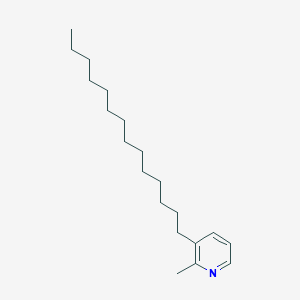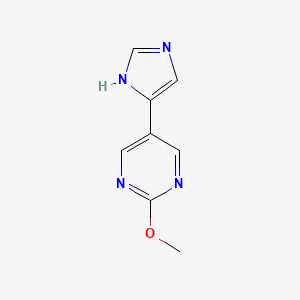
N2-Methylpyrimidine-2,4,5,6-tetraamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-Methylpyrimidine-2,4,5,6-tetraamine is an organic compound with the molecular formula C5H10N6 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine This compound is characterized by the presence of four amino groups attached to the pyrimidine ring, along with a methyl group at the N2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-Methylpyrimidine-2,4,5,6-tetraamine typically involves the following steps:
Starting Material: The synthesis begins with pyrimidine as the starting material.
Nitration: Pyrimidine undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Methylation: The final step involves the methylation of the N2 position using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactors and batch reactors, where reaction parameters such as temperature, pressure, and reaction time are carefully controlled.
化学反应分析
Types of Reactions
N2-Methylpyrimidine-2,4,5,6-tetraamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be further reduced to form more reduced derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.
科学研究应用
N2-Methylpyrimidine-2,4,5,6-tetraamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of antitumor drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N2-Methylpyrimidine-2,4,5,6-tetraamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,4,5,6-Tetraaminopyrimidine: Similar structure but lacks the methyl group at the N2 position.
2,4-Diaminopyrimidine: Contains only two amino groups.
2,4,6-Triaminopyrimidine: Contains three amino groups.
Uniqueness
N2-Methylpyrimidine-2,4,5,6-tetraamine is unique due to the presence of four amino groups and a methyl group at the N2 position. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C5H10N6 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC 名称 |
2-N-methylpyrimidine-2,4,5,6-tetramine |
InChI |
InChI=1S/C5H10N6/c1-9-5-10-3(7)2(6)4(8)11-5/h6H2,1H3,(H5,7,8,9,10,11) |
InChI 键 |
BOKFVQGTYYPZKJ-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NC(=C(C(=N1)N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B13109870.png)

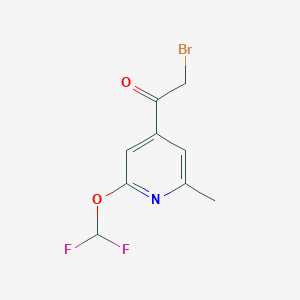
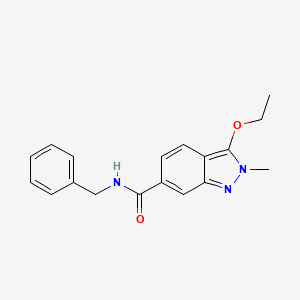

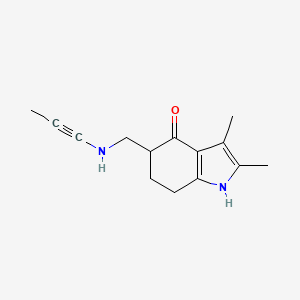

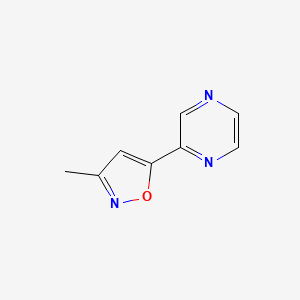
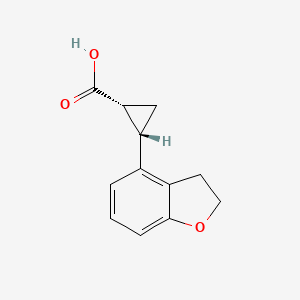
![7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol](/img/structure/B13109928.png)
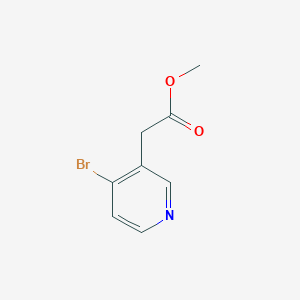
![6-Aminobenzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B13109944.png)
